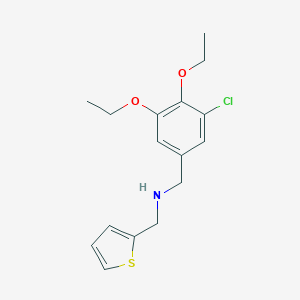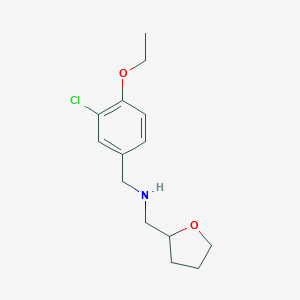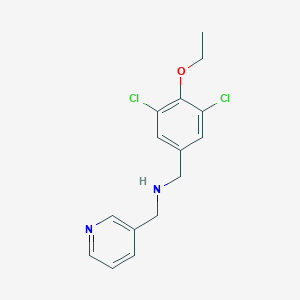
N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzylamines and has been found to exhibit promising effects in various studies.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine is not fully understood. However, it has been suggested that N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine may also inhibit the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects
Studies have shown that N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine may have a positive effect on the immune system by increasing the production of cytokines, which are proteins that play a key role in immune response. Additionally, N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine has been found to exhibit antioxidant properties, which may help protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine in lab experiments is its low toxicity, which makes it a safer alternative to other compounds. However, one limitation is its limited solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine. One area of interest is its potential as a therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine and its potential effects on the immune system. Finally, research on the development of more effective methods for administering N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine may also be beneficial.
Métodos De Síntesis
The synthesis of N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine involves the reaction of 3-chloro-4,5-diethoxybenzaldehyde and 2-thienylmethylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine as a white powder.
Aplicaciones Científicas De Investigación
N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine has been extensively studied for its potential therapeutic properties. In vitro studies have shown that N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine has inhibitory effects on the growth of cancer cells, specifically breast cancer cells. Additionally, N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine has been found to exhibit antifungal and antibacterial properties.
Propiedades
Fórmula molecular |
C16H20ClNO2S |
|---|---|
Peso molecular |
325.9 g/mol |
Nombre IUPAC |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C16H20ClNO2S/c1-3-19-15-9-12(8-14(17)16(15)20-4-2)10-18-11-13-6-5-7-21-13/h5-9,18H,3-4,10-11H2,1-2H3 |
Clave InChI |
AWHWPSKYLWKFMQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CS2)Cl)OCC |
SMILES canónico |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CS2)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275511.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275513.png)
![2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275515.png)
![1-[(3-Chloro-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275520.png)


![1-[4-(benzyloxy)-3-bromophenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275523.png)
![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275524.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B275527.png)
![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}ethanol](/img/structure/B275528.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol](/img/structure/B275529.png)
![4-[(Tert-butylamino)methyl]benzoic acid](/img/structure/B275531.png)
![4-[(Cyclohexylamino)methyl]benzoic acid](/img/structure/B275532.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275534.png)